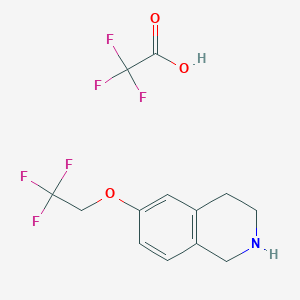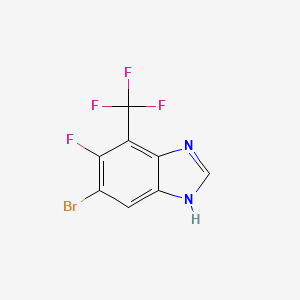![molecular formula C19H16Cl2N2O3 B2450753 1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one CAS No. 303149-77-1](/img/structure/B2450753.png)
1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one (CBB-CDI) is a novel compound with a wide range of potential applications in a variety of scientific fields. CBB-CDI is a member of the indole family of compounds and is composed of a 4-chlorobenzyl group and a 4-chlorobutanoyloxyimino group linked to a 1,3-dihydro-2H-indol-2-one core. CBB-CDI has been studied for its potential use in the synthesis of a variety of bioactive compounds, as well as its potential applications in drug delivery, cancer research, and biochemistry.
Scientific Research Applications
1. Metabolite Identification
Compounds like RCS-4, which is a synthetic indole-derived cannabimimetic, have been studied for their metabolism and identification of metabolites in biological samples using techniques like gas chromatography-mass spectrometry. Such studies primarily focus on identifying metabolites formed after ingestion and their potential markers for identifying consumption or exposure (Kavanagh et al., 2012).
2. Algicide Use and Occupational Hazards
Compounds like 1-chloro-2,4-dinitrobenzene have been reported as algicides (used to control algae growth) and have been associated with occupational hazards such as contact dermatitis. Studies in this area highlight the risks associated with exposure to chemicals and the importance of engineering control measures to prevent human contact with these substances (Adams et al., 1971).
3. Cancer Research and Drug Development
Compounds with similar complex structures are often part of cancer research and drug development programs. For example, fluoropyrimidine anticancer drugs, and specific inhibitors like indoleamine 2,3-dioxygenase-1 inhibitors (IDO1), have been the subject of clinical trials to understand their pharmacokinetics, pharmacodynamics, and potential in treating various malignancies (Sakata et al., 1998), (Beatty et al., 2017).
4. Oxidative Stress Measurement in Clinical Settings
Studies have also focused on measuring oxidative stress biomarkers like 8-oxo-7,8-dihydro-2-deoxyguanosine in clinical settings using novel devices. Such research is crucial for understanding the oxidative damage in DNA and its implications for diseases (Kaneko et al., 2012).
properties
IUPAC Name |
[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c20-11-3-6-17(24)26-22-18-15-4-1-2-5-16(15)23(19(18)25)12-13-7-9-14(21)10-8-13/h1-2,4-5,7-10H,3,6,11-12H2/b22-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBHXDJJGYRTPP-PYCFMQQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)CCCCl)C(=O)N2CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)CCCCl)/C(=O)N2CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2450676.png)
![5-((2-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2450677.png)

![N-(sec-butyl)-3-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2450679.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2450681.png)
![(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2450682.png)
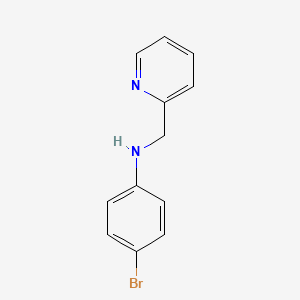
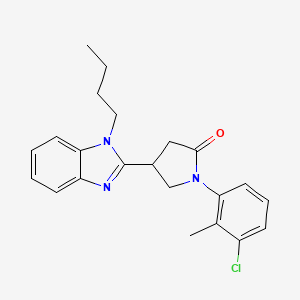
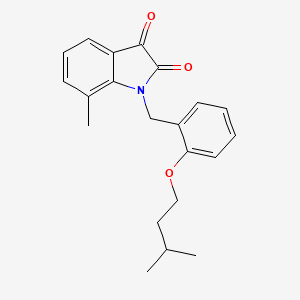
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2450688.png)
